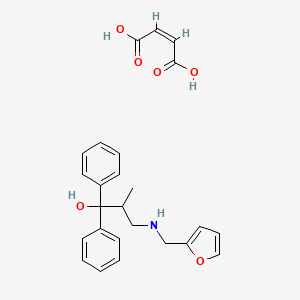
alpha-(2-(Furylmethyl)amino-1-methylethyl)benzhydrol maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(2-(Furylmethyl)amino-1-methylethyl)benzhydrol maleate is a complex organic compound with a unique structure that includes a furan ring, an amino group, and a benzhydrol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Furylmethyl)amino-1-methylethyl)benzhydrol maleate typically involves multiple steps. One common method includes the reaction of benzhydrol with 2-(furylmethyl)amine under specific conditions to form the intermediate compound. This intermediate is then reacted with maleic acid to produce the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(2-(Furylmethyl)amino-1-methylethyl)benzhydrol maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The furan ring and amino group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Alpha-(2-(Furylmethyl)amino-1-methylethyl)benzhydrol maleate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of alpha-(2-(Furylmethyl)amino-1-methylethyl)benzhydrol maleate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Alpha-(2-(Furylmethylene)amino-1-methylethyl)benzhydrol
- Alpha-(2-(Aminomethyl)phenyl)benzhydrol
- Alpha-(2-(Hydroxymethyl)phenyl)benzhydrol
Uniqueness
Alpha-(2-(Furylmethyl)amino-1-methylethyl)benzhydrol maleate is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
100311-06-6 |
|---|---|
Molekularformel |
C25H27NO6 |
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;3-(furan-2-ylmethylamino)-2-methyl-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C21H23NO2.C4H4O4/c1-17(15-22-16-20-13-8-14-24-20)21(23,18-9-4-2-5-10-18)19-11-6-3-7-12-19;5-3(6)1-2-4(7)8/h2-14,17,22-23H,15-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
UKLYOVDVWAEZMP-BTJKTKAUSA-N |
Isomerische SMILES |
CC(CNCC1=CC=CO1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(CNCC1=CC=CO1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3-Methylquinoxalin-2-yl)oxy]acetyl chloride](/img/structure/B14332083.png)
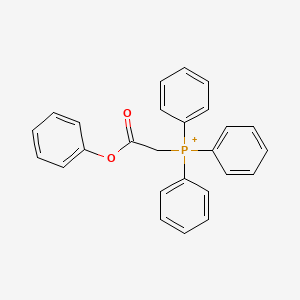
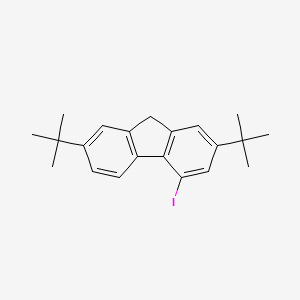


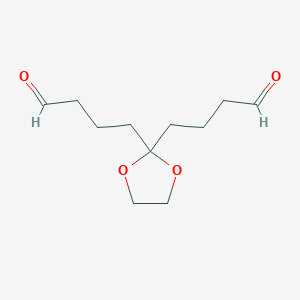



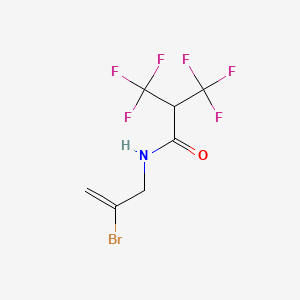
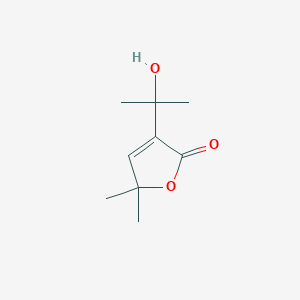
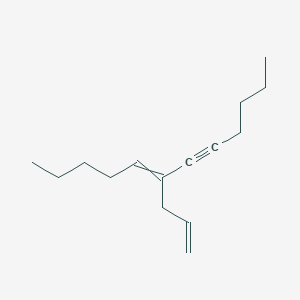
![3-Fluoro-4-[(3-hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14332121.png)
